molecular formula C19H27NO4S B11631236 Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate

Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate

Cat. No.: B11631236
M. Wt: 365.5 g/mol
InChI Key: CORPGBHJCUPYKW-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate is a complex organic compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step involves the reaction of the benzofuran derivative with a sulfanyl-containing reagent under controlled conditions.

    Attachment of the Diethylaminoethyl Group: This is typically done through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles such as halides or amines.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of benzofuran derivatives with biological systems.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors or enzymes, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

  • Ethyl 2-({[2-(dimethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate
  • Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-hydroxy-1-benzofuran-3-carboxylate

Comparison:

  • Ethyl 2-({[2-(dimethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate: This compound has a dimethylamino group instead of a diethylamino group, which can affect its reactivity and interaction with biological targets.
  • Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-hydroxy-1-benzofuran-3-carboxylate: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding capabilities.

Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27NO4S

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl 2-[2-(diethylamino)ethylsulfanylmethyl]-5-methoxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H27NO4S/c1-5-20(6-2)10-11-25-13-17-18(19(21)23-7-3)15-12-14(22-4)8-9-16(15)24-17/h8-9,12H,5-7,10-11,13H2,1-4H3

InChI Key

CORPGBHJCUPYKW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSCC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCC

Origin of Product

United States

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